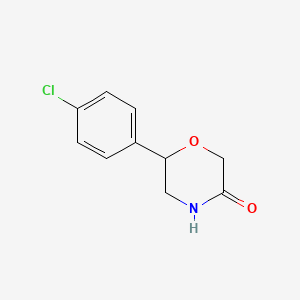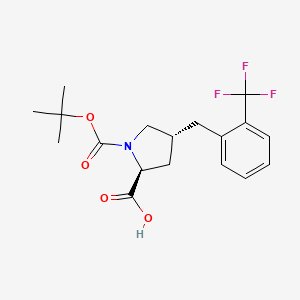
4-(Diphenylmethylene)piperidine
Descripción general
Descripción
4-(Diphenylmethylene)piperidine is a compound with the molecular formula C18H19N . It is also known by other names such as 4-benzhydrylidenepiperidine and 4-diphenylmethylenepiperidine . The compound has a molecular weight of 249.3 g/mol .
Synthesis Analysis
While specific synthesis methods for 4-(Diphenylmethylene)piperidine were not found in the search results, piperidine derivatives, including this compound, are important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry, and their synthesis has been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of 4-(Diphenylmethylene)piperidine includes one nitrogen atom and seventeen carbon atoms . The InChI code for the compound is 1S/C18H19N/c1-3-7-15(8-4-1)18(16-9-5-2-6-10-16)17-11-13-19-14-12-17/h1-10,19H,11-14H2 .Physical And Chemical Properties Analysis
4-(Diphenylmethylene)piperidine has a molecular weight of 249.3 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 2 . Its exact mass is 249.151749610 g/mol , and its monoisotopic mass is also 249.151749610 g/mol . The topological polar surface area of the compound is 12 Ų .Aplicaciones Científicas De Investigación
Anticancer Research
Piperidine derivatives, including 4-(Diphenylmethylene)piperidine , have shown potential in anticancer research. They can activate or inhibit several signaling pathways crucial for cancer regulation, showing effects against various cancer types such as ovarian, prostate, and lung cancer .
Pharmacological Properties
The pharmacophoric features of piperidine derivatives make them valuable in studying different therapeutic applications. They are utilized in pharmacological research to develop drugs with analgesic, anti-inflammatory, and anti-Alzheimer properties .
Chemical Synthesis
In chemical synthesis, 4-(Diphenylmethylene)piperidine can be used as a building block for creating complex molecules. It’s involved in intra- and intermolecular reactions leading to various piperidine derivatives .
Drug Discovery
The piperidine nucleus is a common feature in many pharmaceuticals4-(Diphenylmethylene)piperidine could serve as a key intermediate in the discovery and development of new drugs .
Safety and Hazards
While specific safety and hazard information for 4-(Diphenylmethylene)piperidine was not found in the search results, it is generally recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment when handling similar compounds .
Direcciones Futuras
Piperidines, including 4-(Diphenylmethylene)piperidine, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
Mecanismo De Acción
Target of Action
4-(Diphenylmethylene)piperidine, a derivative of piperidine, has been found to have potential anticancer properties . The primary targets of this compound are various types of cancer cells, including breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer .
Mode of Action
It is known that piperidine derivatives can regulate several crucial signaling pathways essential for the establishment of cancers such as stat-3, nf-κb, pi3k/aκt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-iκb . These compounds lead to the inhibition of cell migration and help in cell cycle arrest to inhibit the survivability of cancer cells .
Biochemical Pathways
The biochemical pathways affected by 4-(Diphenylmethylene)piperidine are those involved in cell proliferation and survival. By interacting with key signaling pathways, this compound can disrupt the normal functioning of cancer cells, leading to cell cycle arrest and reduced cell migration .
Result of Action
The result of the action of 4-(Diphenylmethylene)piperidine is the inhibition of cancer cell proliferation and migration, leading to a decrease in the survivability of cancer cells . This can potentially slow down the progression of the disease and improve patient outcomes.
Propiedades
IUPAC Name |
4-benzhydrylidenepiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N/c1-3-7-15(8-4-1)18(16-9-5-2-6-10-16)17-11-13-19-14-12-17/h1-10,19H,11-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNPKOFGAQOEDMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1=C(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376291 | |
| Record name | 4-(diphenylmethylene)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
50706-57-5 | |
| Record name | 4-(diphenylmethylene)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(Hydroxymethyl)phenoxy]benzenecarbonitrile](/img/structure/B1302995.png)



![4-[5-(Trifluoromethyl)pyridin-2-yl]benzaldehyde](/img/structure/B1303001.png)

![4-(4-Nitrophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B1303005.png)





